

Technical Guide: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6,7-dihydrocyclopenta[d]
[1,3]dioxin-5(4H)-one

Cat. No.: B020788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

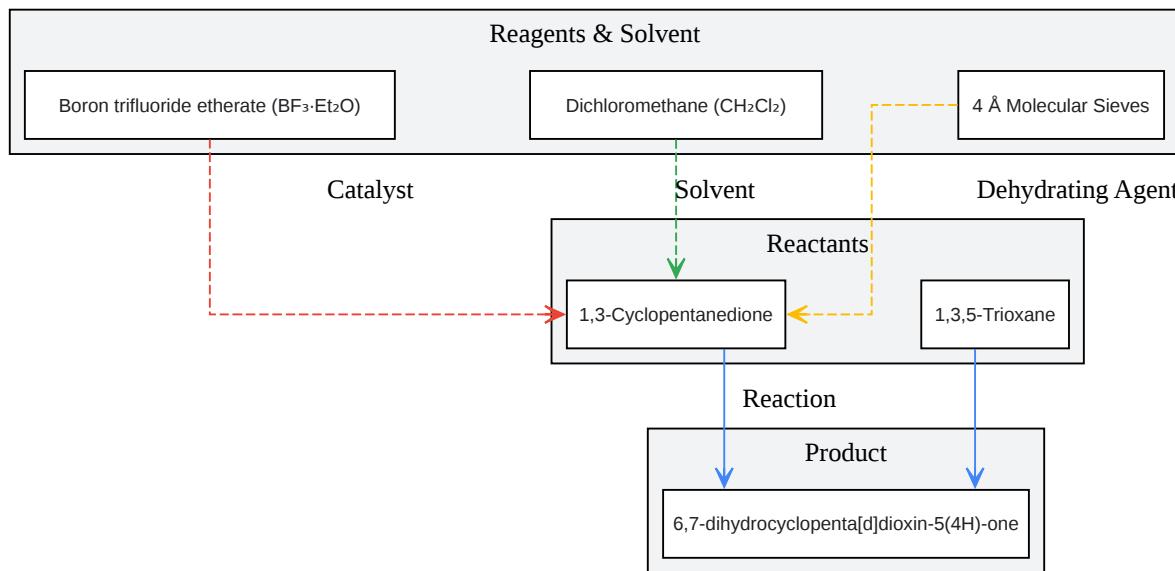
6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is a heterocyclic organic compound. This technical guide provides a summary of its known chemical properties and a detailed experimental protocol for its synthesis. It is important to note that, based on publicly available scientific literature, this compound is primarily documented as a synthetic intermediate. There is currently no available data on its biological activity, mechanism of action, or associated signaling pathways. Therefore, this guide focuses on the chemical aspects of the molecule.

Chemical Identity and Synonyms

The compound with the systematic name 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one is also known by several synonyms. These alternative names are frequently encountered in chemical supplier catalogs and databases.

Identifier	Value
Systematic Name	6,7-dihydrocyclopenta[d]dioxin-5(4H)-one
Synonym(s)	6,7-DIHYDRO-4H-CYCLOPENTA[1][2]DIOXIN-5-ONE[3], 6,7-Dihydrocyclopenta-1,3-dioxin-5(4H)-one[3], 6,7-DIHYDROCYCLOPENTA[D][1][2]DIOXIN-5(4H)-ONE[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one[3], 6,7-Dihydro-5(4H)-cyclopenta[1][2]dioxin-5-one - D6292[3]
CAS Number	102306-78-5[2][3][4][5][6]
Molecular Formula	C ₇ H ₈ O ₃ [3][6]
Molecular Weight	140.14 g/mol [6]

Physicochemical Properties


The following table summarizes the known physical and chemical properties of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one, primarily sourced from chemical suppliers.

Property	Value
Boiling Point	292.6°C at 760 mmHg[3]
Flash Point	121.6°C[3]
Density	1.27 g/cm ³ [3]
Vapor Pressure	0.00181 mmHg at 25°C[3]
Refractive Index	1.52[3]

Experimental Protocol: Synthesis

A detailed and verified procedure for the synthesis of 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one has been published in *Organic Syntheses*. The method involves the reaction of 1,3-cyclopentanedione with 1,3,5-trioxane, catalyzed by boron trifluoride etherate.

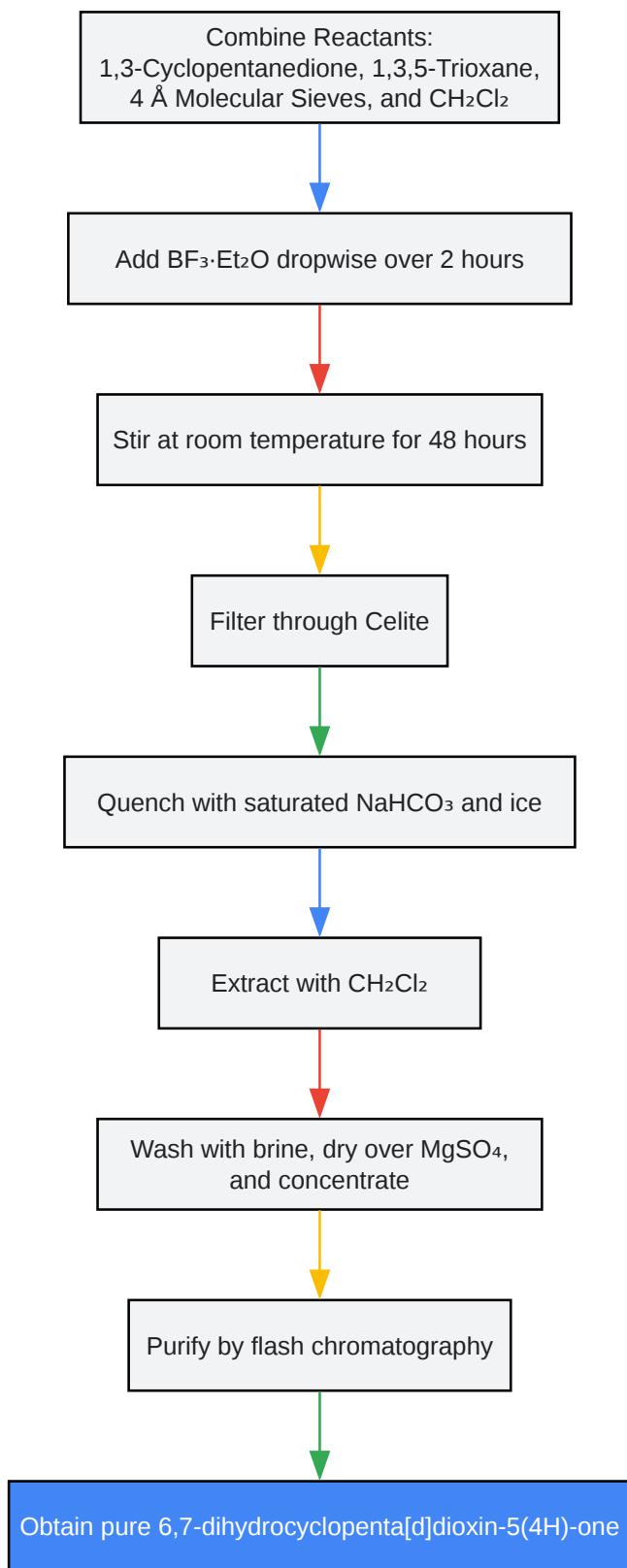
Reaction Scheme

[Click to download full resolution via product page](#)

Synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Materials and Reagents

Reagent	CAS Number	Amount	Molar Eq.
1,3-Cyclopentanedione	3859-41-4	10.0 g	1.0
1,3,5-Trioxane	110-88-3	55.0 g	6.0
Boron trifluoride etherate	109-63-7	37.6 mL	3.0
Dichloromethane	75-09-2	500 mL	-
Activated 4 Å Molecular Sieves	70955-01-0	5 g	-


Procedure

- A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, a 50-mL graduated addition funnel, and an argon inlet tube.
- The flask is charged with 1,3-cyclopentanedione (10.0 g, 0.1019 mol), 1,3,5-trioxane (55.0 g, 0.6106 mol), activated powdered 4 Å molecular sieves (5 g), and freshly distilled dichloromethane (500 mL).^[1]
- The resulting suspension is stirred at room temperature.
- Boron trifluoride etherate (37.6 mL, 0.3057 mol) is added dropwise over a period of 2 hours via the addition funnel.^[1]
- The reaction mixture is stirred for 48 hours at room temperature.
- The mixture is then filtered through a pad of Celite, and the solid residue is washed twice with 100 mL portions of dichloromethane.
- The filtrate is transferred to a 3-liter separatory funnel containing 500 g of ice and 1 L of saturated sodium bicarbonate solution. Caution: Significant CO₂ evolution occurs during this step.^[1]
- The aqueous phase is extracted with two 100-mL portions of dichloromethane.

- The combined organic layers are washed with 500 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel using a hexane-acetone (3:1) eluent to yield the product as a white crystalline solid.[[1](#)]

Yield: 10.3 g (72%)[[1](#)]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Workflow for the synthesis of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no published research detailing the biological activity of 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one. Searches of prominent scientific databases have not yielded any studies related to its efficacy, mechanism of action, or potential as a therapeutic agent. Consequently, there are no known signaling pathways associated with this compound. Its primary utility appears to be as a building block in organic synthesis. Researchers interested in this scaffold for drug discovery would need to conduct initial screening and biological evaluation to determine any potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6,7-Dihydro-4h-cyclopenta[1,3]dioxin-5-one | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. 6,7-DIHYDROCYCLOPENTA-1,3-DIOXIN-5(4H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. 6,7-Dihydrocyclopenta[d][1,3]dioxin-5(4H)-one 95.00% | CAS: 102306-78-5 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Technical Guide: 6,7-dihydrocyclopenta[d]dioxin-5(4H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020788#synonyms-for-6-7-dihydrocyclopenta-d-dioxin-5-4h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com